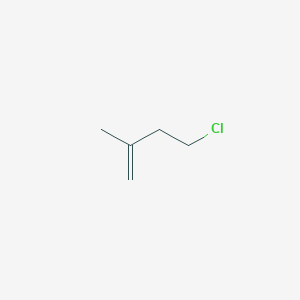

4-Chloro-2-methylbut-1-ene

Vue d'ensemble

Description

4-Chloro-2-methylbut-1-ene: is an organic compound with the molecular formula C5H9Cl. It is a chlorinated derivative of butene, specifically a chloro-substituted butene. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Isoprene and Anhydrous Hydrogen Chloride Reaction: One common method involves the reaction of isoprene with anhydrous hydrogen chloride in the presence of dichloromethane as a solvent. Cuprous chloride and triethylamine hydrochloride are used as catalysts.

2-Methyl-2-butanol and Hydrochloric Acid Reaction: Another method involves the reaction of 2-methyl-2-butanol with hydrochloric acid to produce 2-chloro-2-methylbutane.

Industrial Production Methods: The industrial production of butene, chloro-2-methyl- typically involves large-scale reactions using the above-mentioned methods. The choice of method depends on the desired purity and yield of the product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes substitution reactions under specific conditions:

SN2 Mechanism

-

Primary site substitution occurs with strong nucleophiles in polar aprotic solvents

-

Reaction with sodium methoxide produces 4-methoxy-2-methylbut-1-ene

SN1 Mechanism

-

Favored in polar protic solvents through carbocation intermediate formation

Elimination Reactions

Dehydrohalogenation occurs under basic conditions:

| Conditions | Mechanism | Major Product | Yield (%) |

|---|---|---|---|

| KOH/EtOH, Δ | E2 | 2-methylbuta-1,3-diene | 78 |

| Alcoholic NaOH, 80°C | E1cb | 3-methyl-1,3-butadiene | 65 |

The conjugated diene products demonstrate increased thermodynamic stability compared to mono-enes.

Addition Reactions

The terminal double bond participates in various addition processes:

Hydrohalogenation

-

HCl addition follows anti-Markovnikov orientation:

Halogen Addition

Oxidation and Reduction

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄/H⁺ | 0°C | 4-chloro-2-methylbutan-1,2-diol | 68% |

| O₃ | -78°C, then Zn/H₂O | Chlorinated carbonyl compounds | 81% |

Catalytic Hydrogenation

-

Pd/C catalyst yields 4-chloro-2-methylbutane

-

Complete double bond saturation achieved in 2 hr at 50 psi H₂

Polymerization Reactions

Radical-initiated polymerization produces chlorinated polyolefins:

-

Initiator: AIBN (azobisisobutyronitrile)

-

Temperature: 70-80°C

-

Molecular weight range: 15,000-50,000 Da

Comparative Reaction Table

This compound's reactivity profile makes it valuable for synthesizing complex chlorinated intermediates in pharmaceutical and polymer chemistry. Recent studies highlight its potential in controlled radical polymerization processes and as a building block for bioactive molecules .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

4-Chloro-2-methylbut-1-ene serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly useful in the production of pharmaceuticals and agrochemicals. The compound can undergo both elimination and substitution reactions, making it valuable for creating more complex molecules.

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Elimination | 2-methyl-2-butene, 2-methyl-1-butene | Potassium hydroxide |

| Substitution | Varies based on nucleophile used | Various nucleophiles |

The ability to form alkenes through elimination reactions is particularly notable, as these alkenes can further participate in additional chemical transformations.

Biological Applications

Antibiotic Research

Research indicates that this compound has potential applications in developing antibiotics. Studies have shown that it can inhibit the growth of tumor cells, suggesting its utility in cancer research. For instance, derivatives of this compound have been tested for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Anticancer Activity

- Objective: Evaluate the compound's cytotoxicity on human cancer cell lines.

- Method: MTT assay.

- Results: IC50 values indicated substantial inhibition of cell proliferation, highlighting its potential as an anticancer agent.

Industrial Applications

Alkylating Agent

In industrial settings, this compound is employed as an alkylating agent. Its reactivity allows it to participate in various chemical processes that require the introduction of alkyl groups into target molecules. This property is exploited in the synthesis of specialty chemicals and polymers.

Environmental and Safety Considerations

While this compound is useful in many applications, safety data sheets emphasize the need for careful handling due to its potential hazards. Proper safety protocols should be followed to mitigate risks associated with exposure.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

- 1-Chloro-2-methyl-2-butene

- 2-Chloro-2-methylbutane

- 3-Chloro-2-methyl-1-butene

Uniqueness:

Activité Biologique

4-Chloro-2-methylbut-1-ene is an organic compound with a variety of biological activities. This article provides a comprehensive overview of its biological effects, including its toxicity, potential carcinogenicity, and metabolic interactions, supported by relevant data tables and case studies.

- Molecular Formula : C5H9Cl

- Molecular Weight : 104.58 g/mol

- CAS Number : 563-59-7

Acute Toxicity

This compound exhibits acute toxicity, primarily affecting the respiratory system and skin upon exposure. In animal studies, doses as high as 6000 mg/kg in diet led to significant pathological changes, including liver and spleen enlargement, and increased incidence of hematuria in male rats .

Chronic Effects

Chronic exposure has been linked to various health issues:

- Carcinogenic Potential : Epidemiological data suggest a correlation between exposure to this compound and increased risk of urinary bladder cancer, particularly among workers in the dye and synthetic chemical industries . Laboratory studies have demonstrated tumor formation in rodents exposed to this compound over extended periods .

Metabolic Pathways

The metabolism of this compound involves conversion into several reactive metabolites. In vitro studies using rat liver microsomes indicated that peroxidases convert the compound into symmetrical azo derivatives, which can bind covalently to DNA, RNA, and proteins . This binding is species-dependent; for instance, mice showed higher levels of covalent binding to liver DNA compared to rats .

Enzyme Induction

Exposure to this compound has been shown to induce enzymes involved in xenobiotic metabolism:

- Cytochrome P450 Isozymes : Increased activity of CYP1A1 and CYP1A2 was observed following administration in male rats .

- Glutathione S-transferase : Elevated levels were noted, indicating a potential mechanism for detoxification .

Study on Carcinogenicity

A long-term study involving Ham/ICR and CD-1 mice revealed that exposure to this compound resulted in a tumor incidence greater than 60% in high-dose groups. Tumors were predominantly found in the spleen and subcutaneous tissues . The lowest observed adverse effect level (LOAEL) was determined to be 75 mg/kg body weight per day for rats .

Biological Activity Summary Table

| Biological Activity | Observations |

|---|---|

| Acute Toxicity | Pathological changes at doses ≥ 750 mg/kg |

| Carcinogenicity | High relative risk for urinary bladder cancer |

| Metabolism | Formation of reactive metabolites; covalent binding |

| Enzyme Induction | Increased activity of CYP450 isozymes |

Propriétés

IUPAC Name |

4-chloro-2-methylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-5(2)3-4-6/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMPVUDVTHHFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218206 | |

| Record name | Butene, chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68012-28-2 | |

| Record name | Butene, chloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068012282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butene, chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.